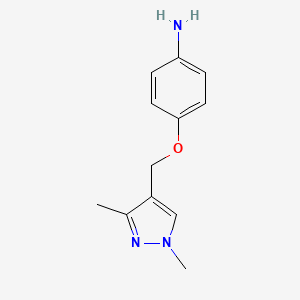

4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

Description

Properties

IUPAC Name |

4-[(1,3-dimethylpyrazol-4-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-10(7-15(2)14-9)8-16-12-5-3-11(13)4-6-12/h3-7H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYULTAJGVUTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1COC2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the reaction of 4-chloroaniline with 1,3-dimethyl-4-hydroxypyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

Oxidation: Corresponding nitro or quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline

- Molecular Formula : C₁₂H₁₅N₃O

- Molecular Weight : 217.27 g/mol

- CAS Numbers : 1006958-85-5 (primary), 1006466-99-4 (alternate) .

- Purity : Typically ≥95% in commercial and research-grade samples .

Synthesis :

The compound is synthesized via Suzuki-Miyaura cross-coupling between 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-bromo-1,3-dimethylpyrazole. Microwave irradiation (150°C, 10 minutes) accelerates the reaction, with Pd(PPh₃)₄ as the catalyst and CsF as a base .

Key Applications :

As a precursor in medicinal chemistry, its aniline moiety and pyrazole ring enable functionalization for drug candidates targeting kinase inhibition or antimicrobial activity .

Comparison with Structurally Similar Compounds

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

- Structure : Contains three 4-methylpyrazole units attached to a central methyl group on the aniline ring .

- Synthesis : Prepared by refluxing 4-(trifluoromethyl)aniline with 4-methylpyrazole in DMSO, requiring extensive aqueous washes to remove residual solvent .

- Key Differences: Complexity: Higher molecular weight (C₁₉H₂₁N₇) and steric bulk due to three pyrazole groups. Stability: Enhanced metabolic stability compared to mono-pyrazole derivatives, attributed to hindered enzyme access .

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

- Structure : Features a chloro-fluoro substitution on the aniline ring and a 4-methoxyphenylpyrazole group .

- Key Differences: Electron-Withdrawing Groups: The chloro-fluoro substituents increase electrophilicity, enhancing reactivity in SNAr reactions. Biological Activity: Demonstrated improved antimicrobial potency compared to non-halogenated analogs .

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline

Fluorinated Derivatives (e.g., 4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine)

4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Comparative Data Table

Biological Activity

4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula: C12H15N3O

- Molecular Weight: 217.27 g/mol

- CAS Number: 1006466-99-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Pyrazole derivatives have been shown to exhibit diverse pharmacological effects, including:

- Antileishmanial Activity: Studies indicate that pyrazole-bearing compounds can inhibit the growth of Leishmania species, which are responsible for leishmaniasis.

- Antimalarial Activity: Similar compounds have demonstrated efficacy against Plasmodium species, the causative agents of malaria.

Target Pathways

The compound may affect biochemical pathways related to the life cycles of these pathogens. For example, it could interfere with metabolic processes essential for their survival and replication.

Biological Evaluation

Research has highlighted the potential anticancer properties of pyrazole derivatives similar to this compound. A study on related compounds revealed significant inhibitory effects on tumor growth:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | MCF-7 | 1.88 ± 0.11 |

| B16-F10 | 2.12 ± 0.15 |

The compound 5a displayed potent CDK2/cyclin E inhibitory activity with an IC50 of 0.98 ± 0.06 μM . This suggests that structurally similar compounds may also exhibit significant antiproliferative effects.

Antitumor Activity

Recent advancements in drug discovery have focused on pyrazole derivatives as potential anticancer agents. For instance:

- Study Findings: A series of N-(diphenylpyrazolyl)methyl aniline derivatives were synthesized and evaluated for their biological activity against various cancer cell lines.

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| A | MCF7 | 3.79 |

| B | SF268 | 12.50 |

| C | NCI-H460 | 42.30 |

These compounds exhibited promising results in inhibiting cell proliferation, indicating a potential role for pyrazole derivatives in cancer therapy .

Antimicrobial Activity

In addition to antitumor effects, pyrazole derivatives have been investigated for their antimicrobial properties:

- In Vitro Studies: Compounds were tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.